3-(4-Hydroxyphenyl)pyridine-2-carbonitrile
Overview
Description
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H8N2O. It is also known by its IUPAC name, 3-(4-hydroxyphenyl)picolinonitrile . This compound features a pyridine ring substituted with a hydroxyphenyl group and a nitrile group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(4-Formylphenyl)pyridine-2-carbonitrile.
Reduction: 3-(4-Hydroxyphenyl)pyridine-2-amine.
Substitution: 3-(4-Alkoxyphenyl)pyridine-2-carbonitrile or 3-(4-Acylphenyl)pyridine-2-carbonitrile.
Scientific Research Applications
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile largely depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)pyridine-2-amine: Similar structure but with an amine group instead of a nitrile group.
3-(4-Methoxyphenyl)pyridine-2-carbonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 188.19 g/mol
The compound features a pyridine ring substituted with a hydroxyl group and a carbonitrile group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Pseudomonas aeruginosa | Low |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting it may serve as a lead compound for cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Disruption of Membrane Integrity : Its antimicrobial activity is likely due to disruption of bacterial cell membranes, leading to cell death.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that the compound exhibited significant inhibition against E. coli, with an IC value lower than many standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .
Evaluation of Anticancer Activity
In another study focused on anticancer properties, researchers synthesized a series of pyridine derivatives and assessed their cytotoxic effects on several cancer cell lines. The results indicated that this compound showed promising results in inhibiting the growth of HeLa cells, with further investigations suggesting a mechanism involving apoptosis induction .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLRZYPIHSME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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